molecular formula C17H25ClN2 B13736586 1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride CAS No. 18638-90-9

1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride

Katalognummer: B13736586
CAS-Nummer: 18638-90-9
Molekulargewicht: 292.8 g/mol
InChI-Schlüssel: IQHFSGVXJGIUCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride is a chemical compound with a complex structure that includes a carbazole core

Vorbereitungsmethoden

The synthesis of 1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of carbazole with a suitable alkylating agent to introduce the dimethylamino propyl group. The reaction conditions often require the use of solvents such as methanol or ethanol and may involve catalysts to facilitate the reaction. Industrial production methods may vary but generally follow similar principles, with optimization for large-scale synthesis .

Analyse Chemischer Reaktionen

1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of materials with specific chemical properties

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

1,2,3,4-Tetrahydro-9-(3-(dimethylamino)propyl)carbazole hydrochloride can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

18638-90-9

Molekularformel

C17H25ClN2

Molekulargewicht

292.8 g/mol

IUPAC-Name

dimethyl-[3-(1,2,3,4-tetrahydrocarbazol-9-yl)propyl]azanium;chloride

InChI

InChI=1S/C17H24N2.ClH/c1-18(2)12-7-13-19-16-10-5-3-8-14(16)15-9-4-6-11-17(15)19;/h3,5,8,10H,4,6-7,9,11-13H2,1-2H3;1H

InChI-Schlüssel

IQHFSGVXJGIUCS-UHFFFAOYSA-N

Kanonische SMILES

C[NH+](C)CCCN1C2=C(CCCC2)C3=CC=CC=C31.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.